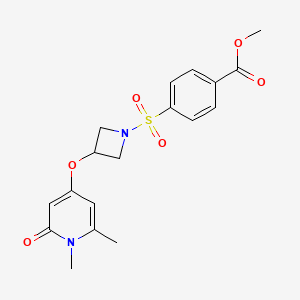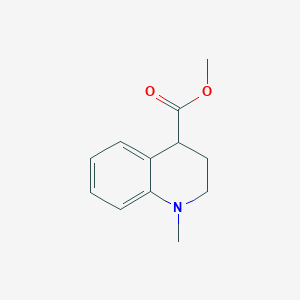
Methyl 1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate: is a chemical compound belonging to the class of tetrahydroquinolines. Tetrahydroquinolines are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate typically involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 60-80°C .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Methyl 1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature.
Substitution: Halides, amines, solvents like dichloromethane or acetonitrile.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Methyl 1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate is used as an intermediate in the synthesis of various heterocyclic compounds, which are important in medicinal chemistry .
Biology: In biological research, this compound is studied for its potential neuroprotective effects. It has been shown to protect against neurodegenerative conditions by scavenging free radicals and inhibiting excitotoxicity .
Medicine: This compound is being investigated for its potential use in treating neurodegenerative diseases such as Parkinson’s disease and Alzheimer’s disease. Its ability to inhibit monoamine oxidase and reduce oxidative stress makes it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used as a precursor in the synthesis of agrochemicals and other fine chemicals .
Mechanism of Action
The mechanism of action of methyl 1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate involves several pathways:
Neuroprotection: The compound exerts its neuroprotective effects by scavenging free radicals and inhibiting the release of excitatory amino acids.
Monoamine Oxidase Inhibition: It acts as a reversible inhibitor of monoamine oxidase, which helps in reducing oxidative stress and preventing neurodegeneration.
Glutamate Antagonism: The compound also antagonizes the glutamatergic system, reducing excitotoxicity and protecting neurons.
Comparison with Similar Compounds
1-Methyl-1,2,3,4-tetrahydroisoquinoline: This compound shares similar neuroprotective properties but differs in its specific molecular targets and pathways.
6-Methyl-1,2,3,4-tetrahydroquinoline: Another similar compound used as a pharmaceutical intermediate, but with different biological activities.
Uniqueness: Methyl 1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate is unique due to its specific combination of neuroprotective mechanisms, including free radical scavenging, monoamine oxidase inhibition, and glutamate antagonism.
Properties
IUPAC Name |
methyl 1-methyl-3,4-dihydro-2H-quinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-13-8-7-10(12(14)15-2)9-5-3-4-6-11(9)13/h3-6,10H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPCJJNHYKJTCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C2=CC=CC=C21)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide](/img/structure/B2643908.png)
![8-[(dibenzylamino)methyl]-7-(2-methoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/new.no-structure.jpg)
![N-(4-bromo-3-methylphenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2643912.png)
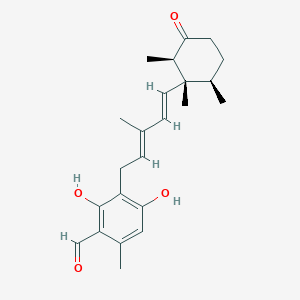
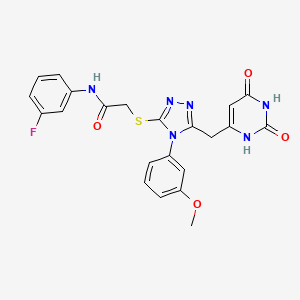
![4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B2643915.png)
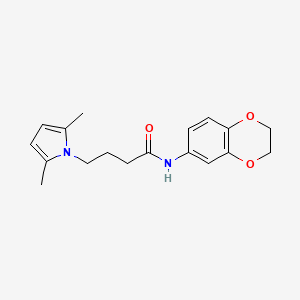
![5-chloro-2-methoxy-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide](/img/structure/B2643918.png)
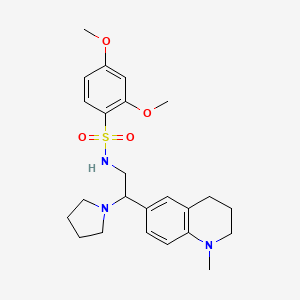
![[(2-ethoxyphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate](/img/structure/B2643922.png)
![6-[2-(4-Cyclopropyl-6-oxopyrimidin-1-yl)ethylamino]pyridine-3-carbonitrile](/img/structure/B2643923.png)
![Methyl 3-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B2643926.png)
